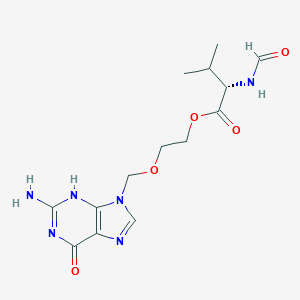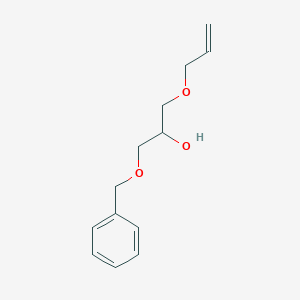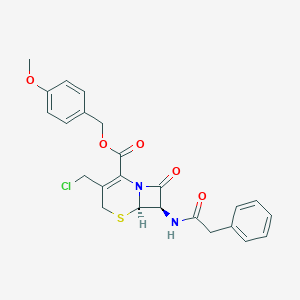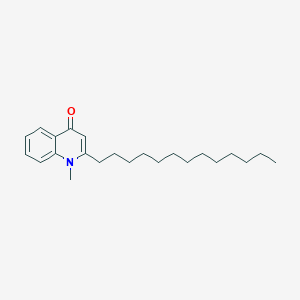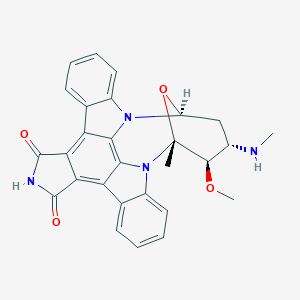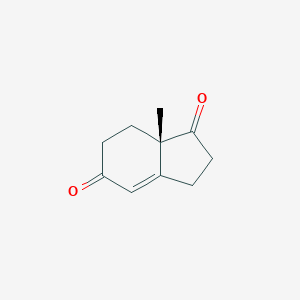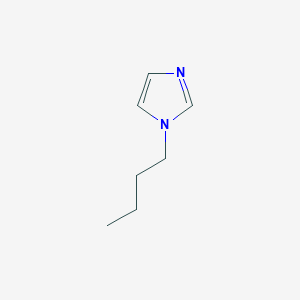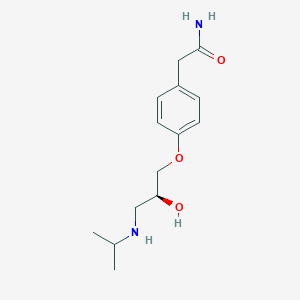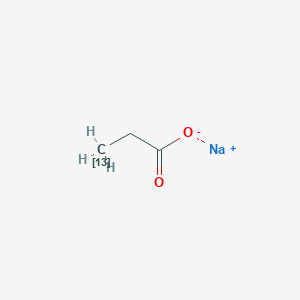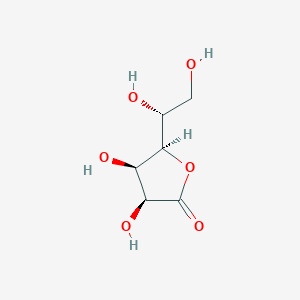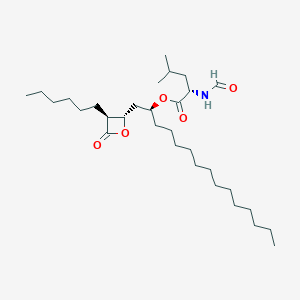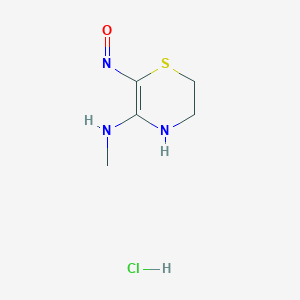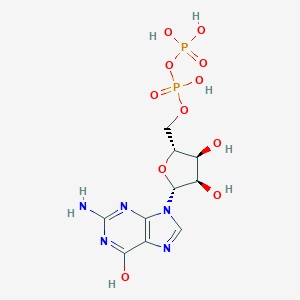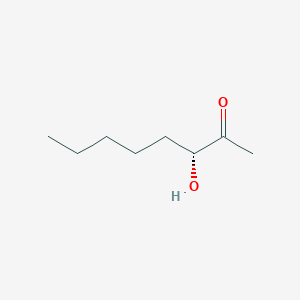
(3R)-3-Hydroxy-2-octanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-3-Hydroxy-2-octanone, also known as 3-Hydroxyoctan-2-one, is a chiral molecule that belongs to the family of ketones. The compound has been extensively studied due to its unique chemical properties and its potential applications in various scientific fields.
Aplicaciones Científicas De Investigación
Optically Active Flavour Compound : (3R)-3-Hydroxy-2-octanone has been synthesized through asymmetric dihydroxylation and studied for its characteristic odour. The (R)-enantiomer of this compound exhibits a mushroom-like, fresh grass odour. Its high flavour dilution factor indicates a significant difference in odour intensity compared to its (S)-enantiomer, making it of interest in flavor and fragrance studies (Liu et al., 2012).
Pheromone Synthesis : Research on beetles has led to the synthesis of related compounds like (3R,5S,6R)-6-hydroxy-3,5-dimethyl-2-octanone, a pheromone component. Such studies help understand insect behavior and potential applications in pest control (Masuda et al., 2003).
Biosynthesis in Insects : In cerambycid beetles, compounds like (3R)-3-Hydroxy-2-octanone are involved in the biosynthesis of sex pheromones. This highlights its role in insect communication and offers insights into enzymatic processes in nature (Iwabuchi et al., 2014).
Material Science : This compound is also relevant in the synthesis of novel polymeric materials. For instance, bacterial poly(3-hydroxyalkanoates) containing 3-hydroxy-7-oxooctanoate monomers were produced using 2-octanone, which is related to (3R)-3-Hydroxy-2-octanone. Such materials have potential applications in biodegradable plastics and other polymeric products (Jung et al., 2000).
Enzyme Engineering : Research has been conducted on the regio- and enantioselective hydroxylation of alkanes like octane to form compounds related to (3R)-3-Hydroxy-2-octanone. This is significant in biocatalysis and enzyme engineering, offering potential for industrial biotransformation processes (Peters et al., 2003).
Ecology and Conservation : The compound has applications in ecology and conservation. For example, male cerambycid beetles produce compounds like (3R)-3-Hydroxy-2-octanone as part of their aggregation-sex pheromones. Understanding these pheromones can aid in monitoring and conserving beetle species (Molander et al., 2019).
Chemical Ecology : The formation of hydroxycarbonyls, including compounds structurally similar to (3R)-3-Hydroxy-2-octanone, during the oxidation of n-octane provides insights into chemical ecology and atmospheric chemistry (Aschmann et al., 2012).
Polymer Science : (3R)-3-Hydroxy-2-octanone related compounds are used in synthesizing block copolymers, indicating their role in advanced materials and polymer science (Allı et al., 2022).
Renewable Resource Utilization : The compound's derivatives have been synthesized from renewable sources like cellulose, indicating its potential in sustainable chemistry and material synthesis (Defant et al., 2011).
Propiedades
Número CAS |
146329-67-1 |
|---|---|
Nombre del producto |
(3R)-3-Hydroxy-2-octanone |
Fórmula molecular |
C8H16O2 |
Peso molecular |
144.21 g/mol |
Nombre IUPAC |
(3R)-3-hydroxyoctan-2-one |
InChI |
InChI=1S/C8H16O2/c1-3-4-5-6-8(10)7(2)9/h8,10H,3-6H2,1-2H3/t8-/m1/s1 |
Clave InChI |
QWEHQNZGVUHHME-MRVPVSSYSA-N |
SMILES isomérico |
CCCCC[C@H](C(=O)C)O |
SMILES |
CCCCCC(C(=O)C)O |
SMILES canónico |
CCCCCC(C(=O)C)O |
Otros números CAS |
146329-67-1 |
Sinónimos |
2-Octanone, 3-hydroxy-, (3R)- (9CI) |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



